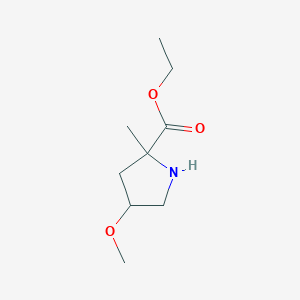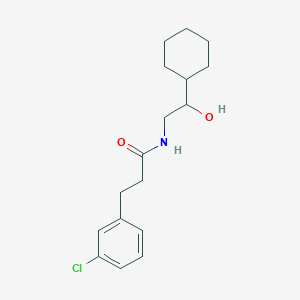
2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
Indane-1,3-dione can be synthesized following different synthetic procedures. The most straightforward one consists in the nucleophilic addition of alkyl acetate 2 on dialkyl phthalate 1 under basic conditions .Molecular Structure Analysis
Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Chemical Reactions Analysis
Indane-1,3-dione is extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to "2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione". For instance, the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with amino-thioxopyrimidinones resulted in the formation of fused heterocyclic compounds, indicating a pathway for generating polyfunctional heterocyclic compounds via indene-1,3-diones (Hassaneen et al., 2003). This study highlights the versatility of indane-1,3-dione derivatives in synthesizing complex heterocyclic structures, which could have various applications in material science and organic chemistry.
Photophysical Properties and Applications
The design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives have been investigated, demonstrating their potential as pH-sensing materials due to their solid-state fluorescence and solvatochromic behavior (Yan et al., 2017). These findings suggest the application of such derivatives in developing novel optical sensors and materials for electronics and photonics.
Antimicrobial and Anti-inflammatory Activities
Research has also been conducted on the antimicrobial and anti-inflammatory activities of pyrimidine derivatives, including those derived from indane-1,3-dione. A study synthesized and characterized Mn(II), Co(II), Ni(II), and Zn(II) complexes of 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione, showing potential antimicrobial activities (Chioma et al., 2018). This indicates the potential of such compounds in pharmaceutical research and development for new antimicrobial agents.
Piezochromic and Acidochromic Materials
The exploration of D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics reveals their utility as piezochromic and acidochromic materials. These compounds exhibit reversible color changes under different stimuli, suggesting applications in smart materials and sensors (Lei et al., 2016).
Eigenschaften
IUPAC Name |
3-hydroxy-2-[(E)-pyrimidin-2-yliminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-12-9-4-1-2-5-10(9)13(19)11(12)8-17-14-15-6-3-7-16-14/h1-8,18H/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAVOZLREOEKHJ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198804 |
Source


|
| Record name | 2-[(2-Pyrimidinylamino)methylene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-09-8 |
Source


|
| Record name | 2-[(2-Pyrimidinylamino)methylene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756832.png)
![2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2756833.png)
![N'-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2756835.png)
![3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid](/img/structure/B2756837.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B2756842.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2756844.png)
![3-(2-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2756845.png)
![(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2756848.png)

![6-hydroxy-2-(pyridin-3-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756850.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/no-structure.png)

![5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2756855.png)
